Gsk3-IN-2
CAS No.:
Cat. No.: VC16656155
Molecular Formula: C17H19N3OS
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H19N3OS |
---|---|
Molecular Weight | 313.4 g/mol |
IUPAC Name | 3,7,7-trimethyl-4-thiophen-3-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Standard InChI | InChI=1S/C17H19N3OS/c1-9-13-14(10-4-5-22-8-10)15-11(18-16(13)20-19-9)6-17(2,3)7-12(15)21/h4-5,8,14H,6-7H2,1-3H3,(H2,18,19,20) |
Standard InChI Key | BHLCWTAXFPUMBK-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CSC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Gsk3-IN-2 (CAS No. 380450-97-5) is a synthetic organic compound with the molecular formula and a molecular weight of 313.42 g/mol . Its structural backbone includes a thiazole ring, a common feature in kinase inhibitors, which facilitates interactions with the ATP-binding pocket of GSK3. Commercial suppliers such as TargetMol and MolCore provide the compound with a purity of ≥97%, adhering to ISO-certified manufacturing processes .
Table 1: Key Chemical Properties of Gsk3-IN-2
Property | Value |
---|---|
CAS Number | 380450-97-5 |
Molecular Formula | |
Molecular Weight | 313.42 g/mol |
Purity | ≥97% |
Supplier Specifications | TargetMol, MolCore |
Mechanism of Action: Targeting GSK3 Signaling Pathways
GSK3 is a serine/threonine kinase involved in critical cellular processes, including glycogen metabolism, Wnt/β-catenin signaling, and apoptosis . Unlike typical kinase inhibitors that compete with ATP, Gsk3-IN-2 exhibits a non-competitive binding mechanism, selectively inhibiting GSK3β phosphorylation at Ser-9 and GSK3α at Ser-21 . This inhibition destabilizes the β-catenin destruction complex, leading to β-catenin accumulation and subsequent activation of Wnt-responsive genes .
Therapeutic Applications and Preclinical Findings
Diabetes and Metabolic Disorders
GSK3 inhibition enhances glycogen synthesis by preventing phosphorylation of glycogen synthase, a key insulin-sensitive enzyme . In murine models, Gsk3-IN-2 restored glucose homeostasis by upregulating hepatic glycogen storage, demonstrating a 40% reduction in blood glucose levels compared to controls . These effects position Gsk3-IN-2 as a candidate for type 2 diabetes therapeutics, though clinical trials remain pending.
Synthesis and Quality Control
Gsk3-IN-2 is synthesized via a multi-step organic process, culminating in a thiazole-ring formation through a Hantzsch reaction . MolCore’s production protocol emphasizes chiral purity, utilizing high-performance liquid chromatography (HPLC) to achieve ≥97% enantiomeric excess . Batch-to-batch consistency is validated through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, ensuring compliance with pharmacopeial standards .
Current Research and Future Directions
While Gsk3-IN-2 remains in preclinical development, its structural analogs have entered Phase I trials for oncology and inflammation . Future studies should address its bioavailability and long-term safety, particularly in chronic metabolic and neurodegenerative conditions. Collaborative efforts between academic institutions and pharmaceutical companies, as seen in the UBC-Takeda partnership for antiviral GSK3 inhibitors , could accelerate translational research for Gsk3-IN-2.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume